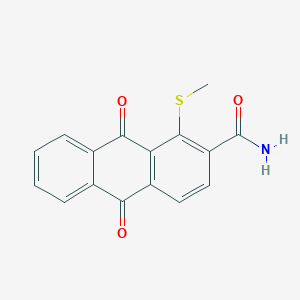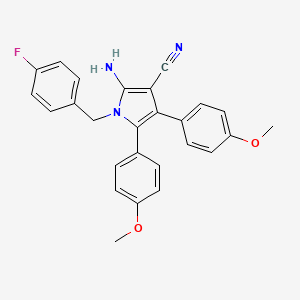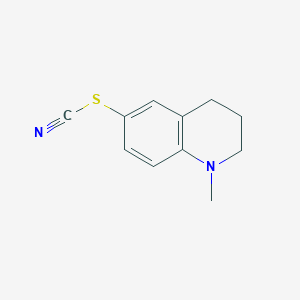
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is an organic compound that belongs to the anthracene family This compound is characterized by the presence of a methylsulfanyl group attached to the anthracene core, which is further substituted with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Functionalization: The anthracene core is functionalized by introducing a methylsulfanyl group. This can be achieved through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Oxidation: The next step involves the oxidation of the anthracene core to introduce the dioxo groups at the 9 and 10 positions. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
1-(Methylsulfanyl)anthracene: Lacks the dioxo and carboxamide groups, making it less reactive.
9,10-Dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the methylsulfanyl group, affecting its chemical properties.
1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene:
Uniqueness: 1-(Methylsulfanyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of the methylsulfanyl, dioxo, and carboxamide groups
Propiedades
Fórmula molecular |
C16H11NO3S |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-methylsulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C16H11NO3S/c1-21-15-11(16(17)20)7-6-10-12(15)14(19)9-5-3-2-4-8(9)13(10)18/h2-7H,1H3,(H2,17,20) |
Clave InChI |
UGCSMPZZKDTCQN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![octahydro-2H-quinolizin-1-ylmethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11505990.png)
![3-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11505996.png)

![Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B11506001.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11506003.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B11506006.png)
![3-[2-(3,4-Diethoxy-phenyl)-acetylamino]-benzofuran-2-carboxylic acid methyl ester](/img/structure/B11506012.png)

![3-(3,4-dichlorophenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11506024.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11506037.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11506046.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide](/img/structure/B11506052.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11506060.png)
